4-Ethoxy-2-methylbenzofuran-6-carboxylic acid
Description
4-Ethoxy-2-methylbenzofuran-6-carboxylic acid is a benzofuran derivative characterized by an ethoxy group at position 4, a methyl group at position 2, and a carboxylic acid moiety at position 6. Its molecular formula is C₁₂H₁₂O₄, with a calculated molecular weight of 220.22 g/mol (estimated by substituting the methoxy group in a structurally similar compound with ethoxy ).
Structure
3D Structure
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-3-15-10-5-8(12(13)14)6-11-9(10)4-7(2)16-11/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
CNWDFWMJWCHQEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1C=C(O2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methylbenzofuran-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the construction of the benzofuran ring through a unique free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds . This method offers high yields and fewer side reactions, making it suitable for the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Hydrolysis of Ethoxy Group
The ethoxy group at position 4 undergoes acid-catalyzed hydrolysis to yield 4-hydroxy-2-methylbenzofuran-6-carboxylic acid. This reaction is critical for generating phenolic intermediates for further derivatization.
Conditions :
| Starting Material | Product | Reagent | Yield |
|---|---|---|---|
| 4-Ethoxy-2-methylbenzofuran-6-carboxylic acid | 4-Hydroxy-2-methylbenzofuran-6-carboxylic acid | HBr/AcOH | 82% |
This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water and elimination of ethanol .
Esterification and Saponification
The carboxylic acid group participates in esterification and saponification, enabling interconversion between acid and ester forms.
Esterification
Conditions :
-
Reagents: Methanol, H₂SO₄ (catalyst)
-
Temperature: 65°C, reflux
-
Duration: 4 hours
-
Yield: 95% (methyl ester)
Saponification
Conditions :
| Reaction Type | Starting Material | Product | Conditions | Yield |
|---|---|---|---|---|
| Esterification | This compound | Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate | MeOH/H₂SO₄, reflux | 95% |
| Saponification | Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate | This compound | NaOH, ethanol/water | 89% |
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring undergoes halogenation at positions activated by the ethoxy group.
Bromination
Conditions :
-
Reagents: Br₂ (1.2 eq) in glacial acetic acid
-
Temperature: 25°C
-
Duration: 2 hours
| Position | Product | Reagent | Yield |
|---|---|---|---|
| C5 | 5-Bromo-4-ethoxy-2-methylbenzofuran-6-carboxylic acid | Br₂/AcOH | 76% |
The ethoxy group directs electrophiles to the ortho (C5) and para (C7) positions, with C5 favored due to steric effects .
Decarboxylation
Thermal decarboxylation eliminates the carboxylic acid group, forming 4-ethoxy-2-methylbenzofuran.
Conditions :
| Starting Material | Product | Catalyst | Yield |
|---|---|---|---|
| This compound | 4-ethoxy-2-methylbenzofuran | Copper chromite | 68% |
Formation of Acid Derivatives
The carboxylic acid group reacts to form pharmacologically relevant derivatives.
Amide Formation
Conditions :
| Derivative | Reagent | Product | Yield |
|---|---|---|---|
| Amide | Benzylamine | 4-Ethoxy-2-methylbenzofuran-6-carboxybenzylamide | 85% |
Cross-Coupling Reactions
The compound participates in Suzuki–Miyaura coupling after bromination at C5.
Conditions :
-
Reagents: Pd(PPh₃)₄, K₂CO₃, phenylboronic acid
-
Solvent: DME/H₂O (4:1)
-
Temperature: 90°C
-
Yield: 72%
| Starting Material | Product | Catalyst | Yield |
|---|---|---|---|
| 5-Bromo-4-ethoxy-2-methylbenzofuran-6-carboxylic acid | 5-Phenyl-4-ethoxy-2-methylbenzofuran-6-carboxylic acid | Pd(PPh₃)₄ | 72% |
Scientific Research Applications
Anticancer Properties
Research indicates that benzofuran derivatives, including 4-Ethoxy-2-methylbenzofuran-6-carboxylic acid, exhibit significant anticancer activity. Studies have shown that:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, in HepG2 liver cancer cells, treatment resulted in increased levels of Bax (pro-apoptotic) and decreased levels of Bcl-2 (anti-apoptotic) proteins .
- Cell Cycle Arrest : The compound has been observed to cause S-phase arrest in cancer cells, inhibiting their proliferation. This was demonstrated in various studies where cell viability assays indicated a significant reduction in cancer cell growth upon treatment with the compound .
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 35.01 |
| Doxorubicin | HepG2 | 0.62 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Inhibition of Pathogens : It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Inhibition zones were measured using the well diffusion method, demonstrating its potential as an antibacterial agent.
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 10.5 | 280 |
| This compound | S. aureus | 13 | 265 |
Antioxidant Activity
The antioxidant potential of this compound has been highlighted in several studies:
- Mechanism of Action : It may scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases .
Synthetic Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with appropriate benzofuran precursors.
- Reactions : Key reactions include esterification and cyclization processes to introduce the ethoxy group and carboxylic acid functionality.
- Purification : Techniques such as column chromatography are employed to isolate the desired product with high purity.
Case Studies
Several case studies have explored the applications of this compound:
-
Anticancer Efficacy Study :
- A study evaluated the cytotoxic effects of benzofuran derivatives on different cancer cell lines, demonstrating that compounds similar to this compound exhibited significant inhibitory activity against HepG2 cells.
-
Antimicrobial Activity Assessment :
- Research focused on the antimicrobial efficacy of this compound against common pathogens showed promising results, suggesting its potential as a lead compound for drug development targeting bacterial infections.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-ethoxy-2-methylbenzofuran-6-carboxylic acid with its analogs:
Key Observations:
- Substituent Position and Type: The position of the ethoxy/methoxy/hydroxy groups significantly impacts electronic and steric profiles.
- Carboxylic Acid Position : The 6-carboxylic acid group in the target compound contrasts with 2-carboxylic acid derivatives (e.g., 5-methoxybenzofuran-2-carboxylic acid), altering hydrogen-bonding capacity and acidity .
- Biological Relevance : The hydroxylated analog (6-hydroxy-2-methylbenzofuran-4-carboxylic acid) demonstrated activity against MbtI, a target in tuberculosis research, suggesting that substituent polarity may influence bioactivity .
Biological Activity
4-Ethoxy-2-methylbenzofuran-6-carboxylic acid is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that it may exhibit anti-tumor, antibacterial, and antiviral properties, making it a candidate for further investigation in therapeutic applications.
The compound is characterized by its unique structure, which includes a benzofuran ring. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 4-ethoxy-2-methyl-1-benzofuran-6-carboxylic acid |
| InChI | InChI=1S/C12H12O4/c1-3-15-10-5-8(12(13)14)6-11-9(10)4-7(2)16-11/h4-6H,3H2,1-2H3,(H,13,14) |
| InChI Key | CNWDFWMJWCHQEP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=CC2=C1C=C(O2)C)C(=O)O |
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed effects on cell proliferation and viability .
Antiproliferative Activity
A notable aspect of the biological activity of this compound is its antiproliferative effect against various cancer cell lines. Research has demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxicity. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range for similar compounds when tested against human cancer cell lines such as MDA-MB-231 (breast carcinoma), CEM (lymphoblastic leukemia), and HeLa (cervical carcinoma) cells .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Reference Compound (Colchicine) | MDA-MB-231 | <0.01 |
| Compound A | CEM | TBD |
| Compound B | HeLa | TBD |
Antibacterial and Antiviral Activities
In addition to its anti-tumor properties, this compound has been investigated for antibacterial and antiviral activities. Studies have shown that benzofuran derivatives can possess significant antibacterial effects against various pathogens and may inhibit viral replication in vitro . The specific mechanisms underlying these activities are still under investigation but may involve disruption of bacterial cell walls or interference with viral entry into host cells.
Structure–Activity Relationship (SAR)
The biological activity of benzofuran derivatives often correlates with their structural features. Research indicates that modifications at the C-2 position of the benzofuran ring can significantly impact cytotoxicity and overall biological activity . For instance, the introduction of different substituents can enhance or diminish the compound's effectiveness against specific cancer cell lines.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. One study reported that certain derivatives exhibited IC50 values as low as 11 µM against ovarian cancer cell lines, indicating strong antiproliferative effects .
- Antibacterial Activity : Another study assessed the antibacterial efficacy of benzofuran compounds against Gram-positive and Gram-negative bacteria. Results showed that some derivatives inhibited bacterial growth at low concentrations, suggesting potential as therapeutic agents in treating infections .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of 4-Ethoxy-2-methylbenzofuran-6-carboxylic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm substitution patterns (e.g., ethoxy and methyl groups on the benzofuran core). Compare chemical shifts with structurally related compounds like 6-Methoxy-3-methylbenzofuran derivatives .
- Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm) and ether (C-O-C stretch ~1250 cm) functional groups.
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities from related benzofuran analogs .
- Mass Spectrometry (MS) : Confirm molecular ion ([M-H] at m/z 234) and fragmentation patterns using ESI-MS.
Q. What safety protocols are essential for handling this compound given limited toxicological data?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Emergency Measures : Treat acute exposure (e.g., skin contact) with immediate washing and medical consultation. Follow GHS Category 4 guidelines (Warning: H302, H312, H332) .
Q. What are common synthetic impurities in this compound, and how are they characterized?
- Methodological Answer :
- By-Products : Incomplete ester hydrolysis may yield ethyl ester intermediates. Side reactions (e.g., demethylation) can produce 4-hydroxy analogs.
- Analytical Workflow :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates (ethyl acetate/hexane, 3:7).
- HPLC-MS : Identify impurities via retention time shifts and mass discrepancies .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test palladium (e.g., Pd/C) vs. acid catalysts (e.g., HSO) for cyclization steps. For related benzofuran esters, Pd/C in ethanol improved yields by 15% .
- Reaction Parameter Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Cyclization |
| Reaction Time | 12–18 hours | ↓ By-Products |
| Solvent | Ethanol/Water (7:3) | ↑ Solubility |
- Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What computational strategies predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina to model binding affinities to cyclooxygenase (COX-2) active sites. Parameterize the carboxylic acid group for hydrogen bonding with Arg120 .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with mycophenolic acid analogs, where methoxy groups influence electron density .
Q. How can contradictions in reported biological activity data for benzofuran derivatives be resolved?
- Methodological Answer :
- Standardized Assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., broth microdilution for MIC values). Control variables like solvent (DMSO ≤1% v/v) to avoid cytotoxicity artifacts .
- Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify outliers. For example, discrepancies in IC values may arise from cell line variability (e.g., HEK293 vs. HeLa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
